Kupfer(II)-Methacrylat

Übersicht

Beschreibung

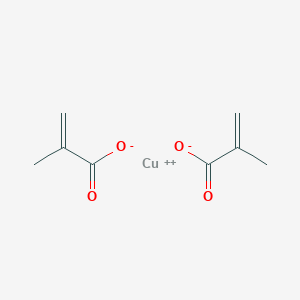

Copper(2+) methacrylate is a coordination compound where copper ions are coordinated with methacrylate anions

Wissenschaftliche Forschungsanwendungen

Copper(2+) methacrylate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in polymerization reactions to produce various methacrylate-based polymers.

Biology: Investigated for its potential antimicrobial and antitumor properties.

Medicine: Explored for use in drug delivery systems and as an antimicrobial agent in medical devices.

Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.

Biochemische Analyse

Biochemical Properties

Copper(2+) methacrylate plays a role in biochemical reactions, particularly those involving redox processes . The copper ions in the compound can act as either electron donors or acceptors, participating in various reactions .

Cellular Effects

The effects of Copper(2+) methacrylate on cells are diverse and complex. Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress when present in excess . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The methacrylate component of the compound can also interact with cells, influencing growth and differentiation .

Molecular Mechanism

The molecular mechanism of Copper(2+) methacrylate involves its interactions with biomolecules at the molecular level. The copper ions can bind to biomolecules, leading to changes in gene expression and enzyme activity . The methacrylate component can also interact with biomolecules, potentially influencing their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Copper(2+) methacrylate can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Copper(2+) methacrylate can vary with different dosages in animal models. While specific studies on Copper(2+) methacrylate are limited, research on related compounds suggests that there may be threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

Copper(2+) methacrylate may be involved in various metabolic pathways. The copper ions in the compound can participate in redox reactions, contributing to various metabolic processes

Transport and Distribution

The transport and distribution of Copper(2+) methacrylate within cells and tissues is another area of interest. Copper ions can be transported and distributed via various mechanisms, potentially involving specific transporters or binding proteins . The methacrylate component of the compound may also influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of Copper(2+) methacrylate can influence its activity or function. Copper ions can be found in various subcellular locations, potentially affecting processes in those areas

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Copper(2+) methacrylate can be synthesized through various methods. One common approach involves the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with methacrylic acid in the presence of a base like sodium hydroxide. The reaction typically proceeds as follows:

CuSO4+2CH2=C(CH3)COOH+2NaOH→Cu(CH2=C(CH3)COO)2+Na2SO4+2H2O

The reaction is usually carried out in an aqueous medium at room temperature. The resulting copper(2+) methacrylate can be isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, copper(2+) methacrylate is often produced using similar methods but on a larger scale. The process involves the continuous addition of copper(II) salts and methacrylic acid to a reactor, followed by the addition of a base to maintain the pH. The product is then separated, washed, and dried to obtain the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

Copper(2+) methacrylate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Copper(2+) can be reduced to copper(1+) or elemental copper, while the methacrylate anion can undergo oxidation.

Substitution Reactions: The methacrylate ligands can be replaced by other ligands, such as imidazole derivatives.

Polymerization Reactions: Copper(2+) methacrylate can act as a catalyst in the polymerization of methacrylate monomers.

Common Reagents and Conditions

Oxidation-Reduction: Reducing agents like ascorbic acid or hydrazine can be used to reduce copper(2+) to copper(1+).

Substitution: Imidazole derivatives can be used to replace methacrylate ligands under mild conditions.

Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used in the polymerization process.

Major Products

Oxidation-Reduction: Copper(1+) methacrylate or elemental copper.

Substitution: Copper complexes with different ligands.

Polymerization: Poly(methyl methacrylate) or other methacrylate-based polymers.

Wirkmechanismus

The mechanism of action of copper(2+) methacrylate involves its ability to coordinate with various ligands and participate in redox reactions. The copper ion can interact with biological molecules, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in antimicrobial and antitumor applications, where the generation of ROS can lead to the destruction of harmful cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Copper(2+) acetate

- Copper(2+) sulfate

- Copper(2+) chloride

Uniqueness

Copper(2+) methacrylate is unique due to its ability to act as both a catalyst and an antimicrobial agent. Its methacrylate ligands provide additional functionality, allowing it to participate in polymerization reactions and form various polymeric materials. This versatility makes it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer |

19662-59-0 |

|---|---|

Molekularformel |

C8H12CuO5 |

Molekulargewicht |

251.72 g/mol |

IUPAC-Name |

copper;2-methylprop-2-enoate;hydrate |

InChI |

InChI=1S/2C4H6O2.Cu.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2 |

InChI-Schlüssel |

KNFPRDCOGFJMLP-UHFFFAOYSA-L |

SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cu+2] |

Kanonische SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Cu+2] |

Key on ui other cas no. |

53721-10-1 19662-59-0 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

53721-10-1 19662-59-0 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.